molecular formula C18H16N2O3S B2799174 N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide CAS No. 536732-06-6

N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide

Cat. No.: B2799174
CAS No.: 536732-06-6
M. Wt: 340.4
InChI Key: HSDZHIMJBHGLPU-UHFFFAOYSA-N
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Description

N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide typically involves the reaction of 3-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final step involves the reaction of the thiazole derivative with phenoxyacetyl chloride to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution reactions could yield a variety of functionalized thiazole derivatives .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For its potential antibacterial and antifungal properties.

    Medicine: As a potential therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: In the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

Uniqueness

N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a methoxyphenyl group and a phenoxyacetamide moiety makes it a versatile compound for various applications .

Properties

IUPAC Name

N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-22-15-9-5-6-13(10-15)16-12-24-18(19-16)20-17(21)11-23-14-7-3-2-4-8-14/h2-10,12H,11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDZHIMJBHGLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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